N-(4-Acetylphenyl)-2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)propanamide
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Description
N-(4-Acetylphenyl)-2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)propanamide is a useful research compound. Its molecular formula is C29H21Cl2N3O2S and its molecular weight is 546.5 g/mol. The purity is usually 95%.
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Biological Activity
N-(4-Acetylphenyl)-2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in enzyme inhibition and as a therapeutic agent. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 4-acetylphenyl isothiocyanate with appropriate amines or phenolic compounds. The synthesis typically follows these steps:
- Preparation of Isothiocyanate : The starting material, 4-acetylphenol, is treated with thiophosgene to yield the corresponding isothiocyanate.
- Formation of Thioamide : The isothiocyanate undergoes nucleophilic attack by an amine derivative to form the thioamide structure.
- Final Modifications : Further reactions may introduce additional functional groups to enhance biological activity.
The structure can be characterized using spectroscopic techniques such as NMR and FT-IR.
Enzyme Inhibition
The biological activity of this compound has been primarily assessed through its inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : The compound exhibits significant inhibition of AChE, which is crucial for neurotransmission. Studies report binding energies indicating strong interactions with the enzyme active site.
- Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
- Urease and Alpha-Amylase : Moderate inhibition against these enzymes indicates possible therapeutic benefits in managing diabetes and gastrointestinal disorders.
The inhibition percentages observed in various studies are summarized in Table 1.
Enzyme | Inhibition Percentage |
---|---|
Acetylcholinesterase (AChE) | ~85% |
Butyrylcholinesterase (BChE) | ~85% |
Urease | ~73.8% |
Alpha-Amylase | ~57.9% |
Antimicrobial Activity
Preliminary studies have also evaluated the antimicrobial properties of this compound against various bacterial strains. The compound showed moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. This suggests a potential role as an antibacterial agent.
Mechanistic Studies
Molecular docking studies have provided insights into how this compound interacts at the molecular level with target enzymes. The binding affinities calculated through these studies indicate that the compound forms stable complexes with AChE and BChE, which correlates with its observed inhibitory activity.
Case Studies
- Neuroprotective Effects : In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress induced by hydrogen peroxide at sub-micromolar concentrations without significant cytotoxicity.
- Anti-inflammatory Activity : Some derivatives of the compound exhibited anti-inflammatory properties, suggesting a broader therapeutic potential beyond enzyme inhibition.
Properties
Molecular Formula |
C29H21Cl2N3O2S |
---|---|
Molecular Weight |
546.5 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylpropanamide |
InChI |
InChI=1S/C29H21Cl2N3O2S/c1-17(35)19-7-13-24(14-8-19)33-28(36)18(2)37-29-26(16-32)25(20-3-9-22(30)10-4-20)15-27(34-29)21-5-11-23(31)12-6-21/h3-15,18H,1-2H3,(H,33,36) |
InChI Key |
UFRRYAUIINYMDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C#N |
Origin of Product |
United States |
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